1,3,5-Benzenetricarbonyl trichloride

CAS No.: 4422-95-1

Cat. No.: VC1662784

Molecular Formula: C9H3Cl3O3

Molecular Weight: 265.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4422-95-1 |

|---|---|

| Molecular Formula | C9H3Cl3O3 |

| Molecular Weight | 265.5 g/mol |

| IUPAC Name | benzene-1,3,5-tricarbonyl chloride |

| Standard InChI | InChI=1S/C9H3Cl3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H |

| Standard InChI Key | UWCPYKQBIPYOLX-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl |

| Canonical SMILES | C1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl |

| Melting Point | 36.3 °C |

Introduction

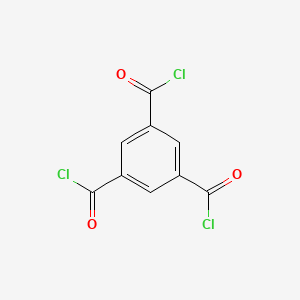

Chemical Identity and Structure

1,3,5-Benzenetricarbonyl trichloride consists of a benzene ring with three carbonyl chloride groups (-COCl) attached at positions 1, 3, and 5, forming a highly symmetrical C3-symmetric structure. This arrangement provides the molecule with three equivalent reactive sites, making it an excellent trifunctional coupling agent.

Nomenclature and Identification

The compound is known by several names in scientific literature and commercial catalogs:

| Parameter | Information |

|---|---|

| IUPAC Name | 1,3,5-Benzenetricarbonyl trichloride |

| Common Synonyms | Trimesoyl chloride, 1,3,5-Benzenetricarboxylic acid chloride, Trimesic acid trichloride |

| CAS Registry Number | 4422-95-1 |

| Molecular Formula | C9H3Cl3O3 (alternatively written as C6H3(COCl)3) |

| Molecular Weight | 265.47 g/mol |

| InChI Key | UWCPYKQBIPYOLX-UHFFFAOYSA-N |

| MDL Number | MFCD00000679 |

This compound is the acid chloride derivative of trimesic acid (1,3,5-benzenetricarboxylic acid), which is a common precursor in its synthesis .

Structural Features

The molecular structure features:

-

A central benzene ring providing a rigid, planar core

-

Three carbonyl chloride (-COCl) groups at the 1, 3, and 5 positions

-

C3 symmetry, giving it unique reactivity patterns in organic synthesis

-

High electrophilicity at the carbonyl carbons due to the electron-withdrawing chlorine atoms

Physical Properties

1,3,5-Benzenetricarbonyl trichloride exists as a solid at room temperature but has a relatively low melting point, allowing it to become liquid slightly above normal ambient conditions.

Physical State and Appearance

| Property | Description |

|---|---|

| Physical State (20°C) | Solid |

| Appearance | White or colorless to light orange/yellow powder, lump, or clear liquid after melting |

| Odor | Odorless |

Thermodynamic Properties

The compound demonstrates specific thermodynamic characteristics that influence its handling and applications:

| Property | Value | Reference |

|---|---|---|

| Melting Point | 32-38°C (more precisely 34.5-36°C) | |

| Boiling Point | 180°C at 16 mmHg (21 hPa) | |

| Density | 1.487 g/mL at 25°C | |

| Refractive Index | 1.5945-1.5965 | |

| Flash Point | >112°C (>230°F) |

The low melting point (32-38°C) necessitates careful temperature control during storage and handling, as the compound can readily transition between solid and liquid states under typical laboratory conditions .

Solubility and Stability

The compound exhibits specific solubility characteristics that are important to consider for synthetic applications:

| Solvent | Solubility |

|---|---|

| Chloroform | Soluble (10%), clear to slightly hazy, colorless to faintly yellow |

| Toluene | Soluble |

| Water | Decomposes (moisture sensitive) |

The compound is notably moisture-sensitive, undergoing hydrolysis when exposed to water to form 1,3,5-benzenetricarboxylic acid and hydrogen chloride . This reactivity with water requires storage under inert gas conditions to maintain its integrity .

Chemical Reactivity

1,3,5-Benzenetricarbonyl trichloride demonstrates high reactivity characteristic of acid chlorides, particularly at its three equivalent carbonyl centers.

Typical Reactions

The compound readily undergoes nucleophilic substitution reactions at the carbonyl carbon atoms:

-

Amidation: Reaction with amines to form amides, which is exploited in the synthesis of polyamides and benzenetricarboxamide (BTA) derivatives

-

Esterification: Reaction with alcohols to form esters, used in the synthesis of polyesters and other materials

-

Hydrolysis: Reaction with water to form the corresponding carboxylic acid

These reactions generally proceed under mild conditions, often at room temperature or with slight cooling, highlighting the high reactivity of the acid chloride functional groups .

Synthesis and Applications

Synthesis Methods

1,3,5-Benzenetricarbonyl trichloride is typically synthesized from trimesic acid (1,3,5-benzenetricarboxylic acid) through reaction with chlorinating agents:

-

Treatment of trimesic acid with thionyl chloride (SOCl₂)

-

Reaction of trimesic acid with oxalyl chloride ((COCl)₂) in the presence of catalytic DMF

Applications in Polymer Chemistry

The compound serves as an essential building block in polymer science and materials chemistry:

Applications in Membrane Technology

1,3,5-Benzenetricarbonyl trichloride has found significant applications in the development of advanced membrane technologies:

-

Activated Composite Membranes: Used to study the structure of membranes containing organophosphorus extractants as carriers

-

Forward Osmosis Membranes: Component in the fabrication of membranes for water treatment and wastewater concentration

-

Anti-fouling Membranes: Used in developing membranes with superior resistance to biofouling

Supramolecular Chemistry Applications

The compound plays a crucial role in the synthesis of benzenetricarboxamide (BTA) derivatives which are important building blocks in supramolecular chemistry:

-

Self-assembling Systems: Used in creating molecules that self-assemble into complex structures through non-covalent interactions

-

Hydrogels: Component in the synthesis of supramolecular hydrogels for various applications

-

Nanoballs: Precursor for tritopic amides that self-assemble into nanoballs when treated with palladium(II) nitrate

Research Applications

Current research employing 1,3,5-benzenetricarbonyl trichloride spans multiple areas of materials science and organic chemistry:

Recent Research Highlights

-

C3-symmetric Benzenetricarboxamides: The compound serves as a starting material for synthesizing C3-symmetric benzenetricarboxamides, which exhibit interesting self-assembly properties

-

Functionalized Cyclodextrins: Used in the trimerization of β-cyclodextrin through click chemistry, where it reacts with propargyl alcohol to form triprop-2-ynyl benzene-1,3,5-tricarboxylate, which is subsequently "clicked" with mono-6-deoxy-6-azido-β-cyclodextrin

-

Membrane Development: Instrumental in research on polyamidoamine dendrimer grafted forward osmosis membranes with superior ammonia selectivity and antifouling capacity for domestic wastewater concentration

-

Water Treatment Technologies: Applied in the development of membranes for acid mine drainage treatment and other water purification applications

| Hazard Type | Classification | Symbol |

|---|---|---|

| GHS Classification | Skin Corrosion/Irritation (Category 1) | GHS05 |

| Signal Word | Danger | |

| Hazard Statements | H314 - Causes severe skin burns and eye damage | |

| Risk Statements | R14, R22, R34 - Reacts violently with water; Harmful if swallowed; Causes burns |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume